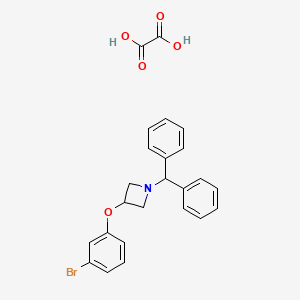

3-(3-Bromophenoxy)-1-(diphenylmethyl)-azetidine oxalate

Description

3-(3-Bromophenoxy)-1-(diphenylmethyl)-azetidine oxalate (CAS: 132924-47-1) is an azetidine derivative characterized by a diphenylmethyl group at the 1-position and a 3-bromophenoxy substituent at the 3-position of the azetidine ring. The oxalate salt form enhances its stability and solubility for industrial and scientific research applications .

Properties

Molecular Formula |

C24H22BrNO5 |

|---|---|

Molecular Weight |

484.3 g/mol |

IUPAC Name |

1-benzhydryl-3-(3-bromophenoxy)azetidine;oxalic acid |

InChI |

InChI=1S/C22H20BrNO.C2H2O4/c23-19-12-7-13-20(14-19)25-21-15-24(16-21)22(17-8-3-1-4-9-17)18-10-5-2-6-11-18;3-1(4)2(5)6/h1-14,21-22H,15-16H2;(H,3,4)(H,5,6) |

InChI Key |

GWQDGMCKBODIMP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC(=CC=C4)Br.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenoxy)-1-(diphenylmethyl)-azetidine oxalate typically involves multiple steps, starting with the preparation of the bromophenoxy and diphenylmethyl intermediates. These intermediates are then reacted under controlled conditions to form the azetidine ring. The final step involves the formation of the oxalate salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenoxy)-1-(diphenylmethyl)-azetidine oxalate can undergo various chemical reactions, including:

Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic derivatives.

Reduction: The azetidine ring can be reduced under specific conditions to form simpler amine derivatives.

Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

3-(3-Bromophenoxy)-1-(diphenylmethyl)-azetidine oxalate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenoxy)-1-(diphenylmethyl)-azetidine oxalate involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, while the azetidine ring may influence the compound’s binding affinity and specificity. The diphenylmethyl group can enhance the compound’s stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The 3-bromophenoxy group in the target compound introduces steric bulk and electron-withdrawing effects, which may influence receptor binding compared to smaller substituents (e.g., methoxy in ANT-331) or electron-donating groups (e.g., methyl in ANT-291) .

- Synthesis Yields : The oxalate salt yields for analogs 32b (67%) and 32c (60%) suggest variability depending on the substituent, though the target compound’s yield is undocumented .

Pharmacological and Functional Insights

- In contrast, the target compound’s bromophenoxy group could enhance binding affinity to halogen-sensitive receptors.

- Anti-Epileptic Potential: highlights azetidine oxalate derivatives (e.g., 3-[3-trifluoromethylphenoxy]azetidine) as anti-epileptic candidates, suggesting that halogenated phenoxy groups (like bromine in the target compound) may confer similar activity .

Biological Activity

3-(3-Bromophenoxy)-1-(diphenylmethyl)-azetidine oxalate is a compound with significant biological activity, particularly in the context of its interactions with the cannabinoid receptor system. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound features a complex structure characterized by an azetidine ring substituted with a bromophenoxy group and a diphenylmethyl moiety. This unique arrangement contributes to its biological activity, particularly as a modulator of the Cannabinoid-1 (CB1) receptor.

Research indicates that compounds similar to 3-(3-Bromophenoxy)-1-(diphenylmethyl)-azetidine oxalate act as inverse agonists at the CB1 receptor. This mechanism is crucial for their therapeutic effects, as it allows for the modulation of various physiological processes, including pain perception, appetite regulation, and mood stabilization .

Pharmacological Effects

The biological activity of this compound has been linked to several pharmacological effects:

- Analgesic Effects : The compound exhibits significant antinociceptive properties, making it a candidate for pain management therapies.

- Sedative Effects : Similar compounds have shown sedative effects, which could be beneficial in treating anxiety and sleep disorders.

- Anti-emetic Properties : The modulation of the CB1 receptor can help alleviate nausea and vomiting, particularly in patients undergoing chemotherapy .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 3-(3-Bromophenoxy)-1-(diphenylmethyl)-azetidine oxalate:

- Study on Pain Management : A study demonstrated that azetidine derivatives could effectively reduce pain responses in animal models, suggesting their potential utility in clinical pain management .

- Cognitive Disorders : Research indicates that CB1 antagonists can improve cognitive function in models of neurodegenerative diseases, hinting at possible applications for this compound in treating conditions like Alzheimer's disease .

- Substance Abuse Disorders : The compound's ability to modulate the endocannabinoid system may offer new avenues for treating addiction-related disorders, particularly those involving opiates and alcohol .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.